molecular formula C14H10Cl4N2O B11515889 2,5-dichloro-N-(3,4-dichlorophenyl)-4,6-dimethylpyridine-3-carboxamide

2,5-dichloro-N-(3,4-dichlorophenyl)-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B11515889
M. Wt: 364.0 g/mol
InChI Key: RMAURACFSDTMNP-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(3,4-dichlorophenyl)-4,6-dimethylpyridine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms and a pyridine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3,4-dichlorophenyl)-4,6-dimethylpyridine-3-carboxamide typically involves the reaction of 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid with 3,4-dichloroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(3,4-dichlorophenyl)-4,6-dimethylpyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products.

Scientific Research Applications

2,5-dichloro-N-(3,4-dichlorophenyl)-4,6-dimethylpyridine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3,4-dichlorophenyl)-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide
  • 2,5-dichloro-N-(3,4-dichlorophenyl)methylbenzamide

Uniqueness

2,5-dichloro-N-(3,4-dichlorophenyl)-4,6-dimethylpyridine-3-carboxamide is unique due to its specific combination of chlorine atoms and a pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H10Cl4N2O

Molecular Weight

364.0 g/mol

IUPAC Name

2,5-dichloro-N-(3,4-dichlorophenyl)-4,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C14H10Cl4N2O/c1-6-11(13(18)19-7(2)12(6)17)14(21)20-8-3-4-9(15)10(16)5-8/h3-5H,1-2H3,(H,20,21)

InChI Key

RMAURACFSDTMNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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